molecular formula C12H14BrNO2 B580781 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one CAS No. 1245563-22-7

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one

Cat. No.: B580781
CAS No.: 1245563-22-7
M. Wt: 284.153
InChI Key: VAUUWFDGCFIPDZ-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one is a chemical compound characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one typically involves the bromination of a suitable precursor. One common method involves the bromocyclization of thioureas using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methylene group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to carbonyl or methylene derivatives, respectively.

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-isopropylisoindoline-1,3-dione
  • 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde

Uniqueness

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

5-bromo-2-tert-butyl-3-hydroxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6,11,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUUWFDGCFIPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682054
Record name 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-22-7
Record name 5-Bromo-2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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